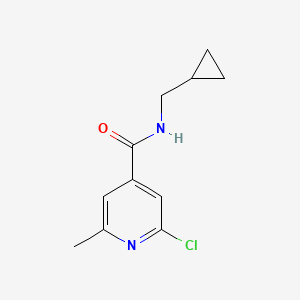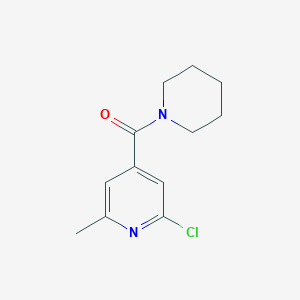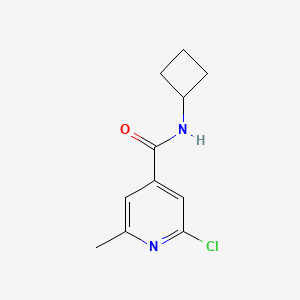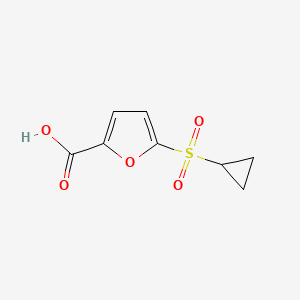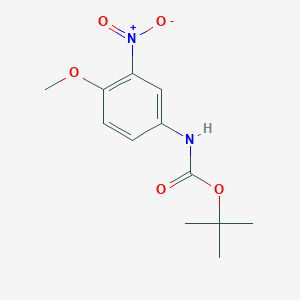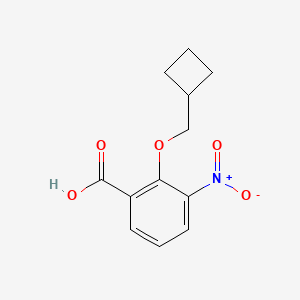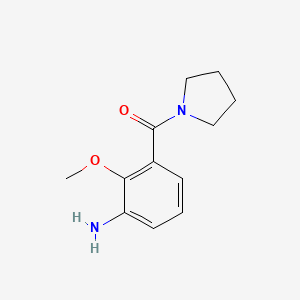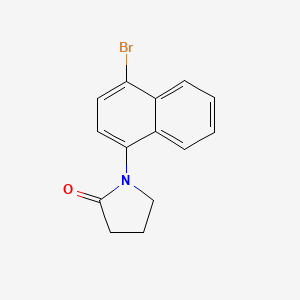
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one is an organic compound that features a pyrrolidin-2-one ring attached to a 4-bromonaphthalene moiety
Preparation Methods
The synthesis of 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromonaphthalene and pyrrolidin-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidin-2-one, making it more nucleophilic.
Coupling Reaction: The deprotonated pyrrolidin-2-one then undergoes a nucleophilic substitution reaction with 4-bromonaphthalene, typically in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of substituted derivatives.
Hydrolysis: The pyrrolidin-2-one ring can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways by altering the activity of key enzymes and receptors, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-(4-Chloronaphthalen-1-yl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom, resulting in different reactivity and biological activity.
1-(4-Fluoronaphthalen-1-yl)pyrrolidin-2-one: The presence of a fluorine atom imparts unique electronic properties, making it useful in different applications compared to the bromine analog.
1-(4-Methylnaphthalen-1-yl)pyrrolidin-2-one: The methyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-12-7-8-13(16-9-3-6-14(16)17)11-5-2-1-4-10(11)12/h1-2,4-5,7-8H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUWERCOIZRRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
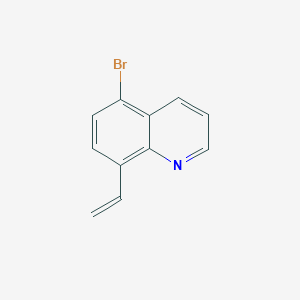
![2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7975435.png)
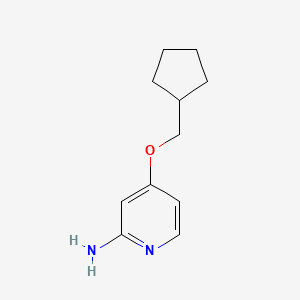
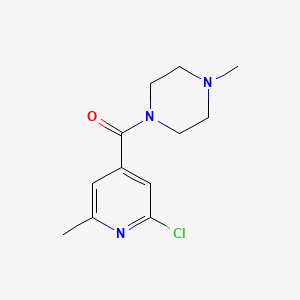
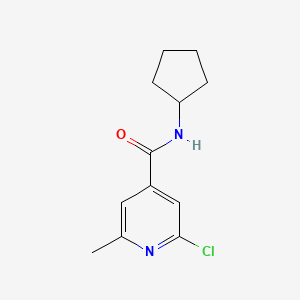
![2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide](/img/structure/B7975461.png)
